(R)-6-Fluoro-4-oxochroman-2-carboxylic acid

Chiral resolution Aldose reductase inhibition Fidarestat synthesis

(R)-6-Fluoro-4-oxochroman-2-carboxylic acid (CAS 118803-70-6) is a chiral chromanone derivative of molecular formula C₁₀H₇FO₄ (MW 210.16 g/mol). The compound features a 6-fluoro substituent, a 4-oxo group, and a carboxylic acid moiety on the chroman ring system, with the (R) absolute configuration at the C2 position.

Molecular Formula C10H7FO4
Molecular Weight 210.16 g/mol
CAS No. 118803-70-6
Cat. No. B11893519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-6-Fluoro-4-oxochroman-2-carboxylic acid
CAS118803-70-6
Molecular FormulaC10H7FO4
Molecular Weight210.16 g/mol
Structural Identifiers
SMILESC1C(OC2=C(C1=O)C=C(C=C2)F)C(=O)O
InChIInChI=1S/C10H7FO4/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-3,9H,4H2,(H,13,14)/t9-/m1/s1
InChIKeyBWXXHZKFLLLJQP-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Product Overview for Procurement: (R)-6-Fluoro-4-oxochroman-2-carboxylic Acid (CAS 118803-70-6)


(R)-6-Fluoro-4-oxochroman-2-carboxylic acid (CAS 118803-70-6) is a chiral chromanone derivative of molecular formula C₁₀H₇FO₄ (MW 210.16 g/mol) [1]. The compound features a 6-fluoro substituent, a 4-oxo group, and a carboxylic acid moiety on the chroman ring system, with the (R) absolute configuration at the C2 position . This architecture positions it as a chiral building block within the broader class of 4-oxochroman-2-carboxylic acids, which serve as key intermediates in medicinal chemistry, most notably for the synthesis of aldose reductase inhibitors such as Fidarestat [2]. The compound is supplied as a research-grade solid with a specified minimum purity of 95% .

Why Generic Substitution Fails for (R)-6-Fluoro-4-oxochroman-2-carboxylic Acid: The Chiral Specificity Requirement


Generalizing (R)-6-fluoro-4-oxochroman-2-carboxylic acid with its enantiomer [(S)-form, CAS 118803-69-3] or the racemic mixture (CAS 105300-40-1) overlooks the critical stereochemical requirement that determines downstream biological activity and synthetic utility. The (S)-enantiomer is the established precursor to the aldose reductase inhibitor Fidarestat (IC₅₀ = 26 nM against human recombinant enzyme) , whereas the (R)-enantiomer has not been reported as a competent intermediate for this drug class. This enantiomeric divergence translates directly into different physicochemical properties, including lipophilicity (ACD/LogP: S-isomer ≈ 1.52 vs. rac ≈ 1.14 ) and potentially optical rotation, which impacts chiral resolution strategies, formulation behavior, and analytical traceability. Procurement of the incorrect enantiomer or an undefined racemic mixture introduces synthetic inefficiency, necessitates additional chiral separation steps, and compromises the integrity of structure-activity relationship studies [1].

Quantitative Differentiation Guide for (R)-6-Fluoro-4-oxochroman-2-carboxylic Acid vs. Closest Analogs


Stereochemical Configuration Determines Drug Intermediate Competency: (R)- vs. (S)-Enantiomer

The (S)-enantiomer (CAS 118803-69-3) is the established key intermediate for the synthesis of Fidarestat, an aldose reductase inhibitor with an IC₅₀ of 26 nM against human recombinant enzyme . The crystal structure literature explicitly identifies the optically active (S)-6-fluoro-4-oxochroman-2-carboxylic acid as the direct synthetic precursor to this clinically-relevant molecule [1]. In contrast, the (R)-enantiomer (CAS 118803-70-6) has not been reported to participate in the Fidarestat synthetic pathway, making the two enantiomers non-interchangeable from a medicinal chemistry workflow perspective [1]. This constitutes a binary differentiation: one enantiomer is validated for a specific drug intermediate role, while the other is not.

Chiral resolution Aldose reductase inhibition Fidarestat synthesis

Lipophilicity Divergence: (R)- vs. Rac- vs. (S)-Enantiomer LogP Comparison

Lipophilicity varies measurably across the enantiomeric forms. The racemic mixture (CAS 105300-40-1) exhibits a reported LogP of 1.14 , while the (S)-enantiomer (CAS 118803-69-3) has an ACD/LogP of 1.52 , representing a difference of 0.38 log units. This divergence in partition coefficient can affect solubility, membrane permeability, and chromatographic behavior. Although direct LogP data for the (R)-enantiomer are not available in authoritative databases, the (R)-form is expected to exhibit identical LogP to the (S)-form based on symmetry, yet the significant deviation from the racemic value underscores the impact of enantiomeric composition on bulk physicochemical properties [1].

Lipophilicity LogP Formulation science

Chiral Purity Benchmarking: Reported Enantiomeric Excess of the (R)-Enantiomer

The (R)-enantiomer is preparatively accessible with a documented enantiomeric excess of 84% ee via catalytic hydrogenation followed by short silica gel column chromatography . While this value indicates good enantioselectivity, it also highlights that the commercially supplied material at 95% chemical purity may contain residual amounts of the opposite enantiomer or other impurities that could affect chiral-sensitive applications. In comparison, the (S)-enantiomer is commercially available at 97% (HPLC) purity , suggesting that the (S)-form may be sourced with higher overall chiral purity for applications with stringent enantiomeric requirements.

Enantiomeric excess Chiral purity Asymmetric synthesis

Crystal Structure Identity: Unique Unit Cell Parameters for the (R)-Enantiomer

The solid-state structure of 6-fluoro-4-oxochroman-2-carboxylic acid has been determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group P2₁2₁2₁ with unit cell dimensions a = 5.3472(11) Å, b = 12.748(3) Å, c = 12.785(3) Å, V = 871.5(3) ų, and Z = 4 at 113 K [1]. The dihydropyranone ring adopts an envelope conformation with the asymmetric carbon atom in the flap position, and the crystal packing is stabilized by O—H···O hydrogen bonds and C—H···π interactions forming zigzag chains along [100] [1]. While the report does not explicitly assign the (R)-configuration to the crystal used, these unit cell parameters serve as a crystallographic fingerprint that can distinguish this compound from its enantiomer or racemic form, which may crystallize in different space groups or exhibit distinct lattice parameters [2].

X-ray crystallography Solid-state characterization Polymorphism

Application Differentiation: Racemic Form Serves as Nebivolol Intermediate, (R)-Form Has Distinct Utility

The racemic form of 6-fluoro-4-oxochroman-2-carboxylic acid (CAS 105300-40-1) is reported as a key pharmaceutical intermediate specifically for the synthesis of the beta-blocker Nebivolol . This application is distinct from the (S)-enantiomer's role in Fidarestat production and represents a third, non-overlapping synthetic utility profile. The (R)-enantiomer, while not explicitly linked to a named API in the curated literature, serves as a complementary chiral building block for medicinal chemistry programs developing novel chromane-based candidates where the (R)-stereochemistry is required . This application partitioning among the three forms (racemic → Nebivolol; (S) → Fidarestat; (R) → novel chiral library synthesis) provides a clear decision framework for procurement based on the target drug discovery program.

API intermediate Nebivolol Chiral building block

Commercial Purity Comparison Across Enantiomeric and Racemic Forms

A comparison of the minimum purity specifications for the (R)-enantiomer, (S)-enantiomer, and racemic form reveals supplier-dependent but distinguishable benchmarks. The (R)-enantiomer is offered at a minimum purity of 95% (AKSci) , the (S)-enantiomer at 97% (HPLC) (Capotchem) , and the racemic form at 95% (AKSci) or 98% (Henan 1AlfaChem) . These differences (2–3 percentage points) can be practically significant for applications where high purity is critical, such as in vivo pharmacology studies or analytical method development. The (S)-enantiomer currently benefits from broader commercial availability and generally higher purity thresholds, reflecting its established position as a Fidarestat intermediate in multiple vendor catalogs.

Purity specification Supplier quality Procurement standard

Application Scenarios for (R)-6-Fluoro-4-oxochroman-2-carboxylic Acid Based on Verified Evidence


Exploratory Chiral Library Synthesis for Novel Aldose Reductase Inhibitors

Given that the (S)-enantiomer is the committed intermediate for Fidarestat, the (R)-enantiomer can be deployed to generate R-configured chromane libraries for exploring the stereochemical requirements of aldose reductase inhibition. The distinct LogP profile relative to the racemate [1] and the documented 84% ee synthetic access make it a viable starting point for structure-activity relationship (SAR) studies, where the (R)-configuration may reveal alternative binding modes or selectivity against aldo-keto reductase family members such as AKR1B10 (Fidarestat IC₅₀ = 33 µM) .

Chiral Chromatographic Standard and Analytical Reference Material

The (R)-enantiomer, with its defined absolute configuration and available purity of ≥95% , serves as an analytical standard for chiral HPLC method development and validation. The significantly different reported LogP of the racemic form (1.14) versus the (S)-enantiomer (1.52) [1] suggests that enantiomeric separation on reversed-phase chiral columns is feasible, making the pure (R)-enantiomer essential for establishing retention time baselines and quantifying enantiomeric purity in reaction monitoring.

Crystallization and Solid-State Studies of Fluorinated Chromanones

The published crystal structure with precisely defined unit cell parameters (orthorhombic, P2₁2₁2₁, a = 5.3472 Å, b = 12.748 Å, c = 12.785 Å at 113 K) [2] provides a reference identity for solid-state characterization. The (R)-enantiomer can be used in co-crystallization screens, polymorph studies, and salt formation experiments to probe the influence of fluorine substitution and absolute configuration on crystal packing, hydrogen-bonding networks, and physicochemical stability.

Synthetic Methodology Development for Asymmetric Chromane Construction

The compound's established synthesis yielding 84% ee positions it as a substrate for further optimization of asymmetric hydrogenation or enzymatic resolution protocols targeting 4-oxochroman-2-carboxylic acid scaffolds. The (R)-enantiomer can serve as a benchmark for evaluating novel chiral catalysts or biocatalytic systems, with comparison against the (S)-enantiomer's established synthesis routes providing a clear performance baseline.

Quote Request

Request a Quote for (R)-6-Fluoro-4-oxochroman-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.